

# "Ethyl thiomorpholine-3-carboxylate structure and chemical characteristics"

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## Ethyl Thiomorpholine-3-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a detailed overview of the structure, chemical characteristics, and potential applications of **ethyl thiomorpholine-3-carboxylate**. Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.<sup>[1]</sup> This document consolidates available information on the synthesis of the parent thiomorpholine-3-carboxylic acid, its subsequent esterification, and the known biological context of this class of compounds. Due to the limited availability of direct experimental data for **ethyl thiomorpholine-3-carboxylate**, this guide also extrapolates expected chemical behaviors and spectroscopic characteristics based on related structures and general chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this promising heterocyclic compound.

### Chemical Structure and Identification

**Ethyl thiomorpholine-3-carboxylate** is a heterocyclic compound featuring a saturated six-membered thiomorpholine ring with an ethyl carboxylate substituent at the 3-position.

Identifier	Value
IUPAC Name	ethyl thiomorpholine-3-carboxylate
CAS Number	58729-31-0
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub> S
Molecular Weight	175.25 g/mol
SMILES	CCOC(=O)C1CSCCN1
InChIKey	PGSDSYPPZAPZCW-UHFFFAOYSA-N

Its hydrochloride salt is also commercially available:

Identifier	Value
IUPAC Name	ethyl thiomorpholine-3-carboxylate hydrochloride
CAS Number	159381-07-4
Molecular Formula	C <sub>7</sub> H <sub>14</sub> ClNO <sub>2</sub> S
Molecular Weight	211.71 g/mol

## Physicochemical Properties (Predicted)

Direct experimental data for the physical properties of **ethyl thiomorpholine-3-carboxylate** are not readily available in the public domain. The following table summarizes predicted values which can be used as an estimation.

Property	Predicted Value
XlogP	0.5
Topological Polar Surface Area	49.33 Å <sup>2</sup>
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	3
Rotatable Bonds	2

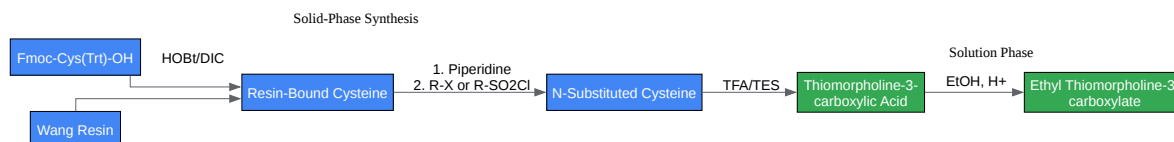
## Synthesis

A definitive, published experimental protocol for the direct synthesis of **ethyl thiomorpholine-3-carboxylate** is not readily available. However, a plausible synthetic route involves two key stages: the synthesis of the parent thiomorpholine-3-carboxylic acid, followed by its esterification.

### Synthesis of Thiomorpholine-3-carboxylic Acid

A stereoselective, polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been reported, starting from Fmoc-protected cysteine (Fmoc-Cys(Trt)-OH) immobilized on a solid support.[2] This method, while complex, provides a pathway to the chiral parent acid.

- **Resin Loading:** Fmoc-Cys(Trt)-OH is immobilized on a suitable solid-phase resin (e.g., Wang resin) using a standard coupling agent like HOBt/DIC.
- **Fmoc-Deprotection:** The Fmoc protecting group is removed using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).
- **N-Alkylation/N-Acylation:** The free secondary amine on the resin-bound cysteine is then subjected to N-alkylation or N-acylation. For instance, sulfonylation can be achieved using a sulfonyl chloride like 4-nitrobenzenesulfonyl chloride (NsCl).
- **Cleavage and Cyclization:** The derivative is cleaved from the resin with simultaneous cyclization using a strong acid, such as trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail can lead to the formation of the saturated thiomorpholine ring.[2]



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Caption: General synthetic workflow for **ethyl thiomorpholine-3-carboxylate**.

## Esterification of Thiomorpholine-3-carboxylic Acid

Once thiomorpholine-3-carboxylic acid is obtained, it can be converted to its ethyl ester via standard esterification procedures.

- **Reaction Setup:** Suspend thiomorpholine-3-carboxylic acid in absolute ethanol.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution.
- **Reaction Conditions:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- **Extraction and Purification:** Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Alternatively, milder esterification methods, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), can be employed, especially for

substrates sensitive to strong acids.[3]

## Chemical Characteristics and Reactivity

The chemical reactivity of **ethyl thiomorpholine-3-carboxylate** is dictated by the functional groups present: a secondary amine, a thioether, and an ethyl ester.

- **N-Alkylation and N-Acylation:** The secondary amine is nucleophilic and can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to yield N-substituted derivatives.
- **S-Oxidation:** The thioether sulfur can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
- **Ester Hydrolysis:** The ethyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions.
- **Ester Reduction:** The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- **Amidation:** The ester can be converted to amides by reaction with amines.

## Spectroscopic Properties

While experimental spectra for **ethyl thiomorpholine-3-carboxylate** are not readily available, the following are expected spectroscopic characteristics based on its structure.

### $^1\text{H}$ NMR Spectroscopy (Predicted)

- **Ethyl Group:** A triplet integrating to 3H ( $\text{CH}_3$ ) and a quartet integrating to 2H ( $\text{CH}_2$ ) characteristic of an ethyl ester.
- **Thiomorpholine Ring Protons:** A series of multiplets in the aliphatic region corresponding to the protons on the thiomorpholine ring. The proton at the C3 position, being adjacent to the carbonyl group, would likely appear as a distinct multiplet.
- **N-H Proton:** A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

- Carbonyl Carbon: A resonance in the downfield region (typically ~170 ppm) corresponding to the ester carbonyl carbon.
- Ethyl Group Carbons: Two resonances for the CH<sub>2</sub> and CH<sub>3</sub> of the ethyl group.
- Thiomorpholine Ring Carbons: Resonances in the aliphatic region for the four carbon atoms of the thiomorpholine ring.

## Infrared (IR) Spectroscopy (Predicted)

- C=O Stretch: A strong absorption band around 1735-1750 cm<sup>-1</sup> characteristic of an aliphatic ester carbonyl group.
- C-O Stretch: A strong absorption band in the region of 1150-1250 cm<sup>-1</sup> for the C-O single bond of the ester.
- N-H Stretch: A moderate absorption band around 3300-3500 cm<sup>-1</sup> for the secondary amine N-H stretch.
- C-H Stretch: Absorption bands in the region of 2850-3000 cm<sup>-1</sup> for the C-H bonds of the aliphatic ring and the ethyl group.

## Mass Spectrometry (Predicted)

The predicted mass-to-charge ratios (m/z) for various adducts of **ethyl thiomorpholine-3-carboxylate** in mass spectrometry are presented in the table below.

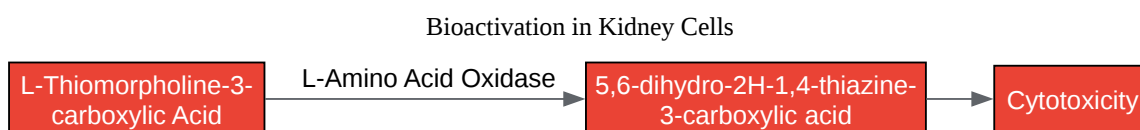
Adduct	Predicted m/z
[M+H] <sup>+</sup>	176.07398
[M+Na] <sup>+</sup>	198.05592
[M-H] <sup>-</sup>	174.05942
[M+NH <sub>4</sub> ] <sup>+</sup>	193.10052
[M+K] <sup>+</sup>	214.02986
[M] <sup>+</sup>	175.06615

## Biological Activity and Drug Development Potential

While specific biological data for **ethyl thiomorpholine-3-carboxylate** is scarce, the parent L-thiomorpholine-3-carboxylic acid (L-TMC) has been studied in the context of cytotoxicity.[4] L-TMC is a cyclized analog of S-(2-chloroethyl)-L-cysteine and has been shown to be cytotoxic in vitro and nephrotoxic in vivo.[4]

## Bioactivation of L-Thiomorpholine-3-carboxylic Acid

Research has indicated that the cytotoxicity of L-TMC is linked to its bioactivation by L-amino acid oxidase in the kidney.[4] This enzymatic oxidation leads to the formation of an imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which is believed to be the ultimate toxic species.[4]



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Caption: Bioactivation of L-thiomorpholine-3-carboxylic acid.

The thiomorpholine scaffold itself is a key component in various pharmacologically active compounds, exhibiting activities such as antimalarial, antibiotic, antioxidant, and hypolipidemic effects.[5] This makes **ethyl thiomorpholine-3-carboxylate** a valuable building block for the synthesis of novel drug candidates. Its ability to be derivatized at the nitrogen and sulfur atoms, as well as through modifications of the ester group, provides a versatile platform for generating chemical libraries for drug screening.

## Conclusion

**Ethyl thiomorpholine-3-carboxylate** is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. While detailed experimental data on the compound itself is limited, this guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on the synthesis of its parent carboxylic acid. The known biological activity of the thiomorpholine scaffold and the bioactivation pathway of L-thiomorpholine-3-carboxylic acid underscore the importance of further research into the properties and applications of its derivatives, including the ethyl ester. This document serves as a foundational resource to stimulate and guide future investigations into this promising molecule.

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